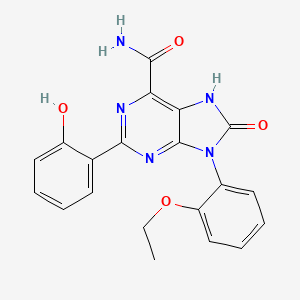

![molecular formula C8H18Cl2N2 B2898032 5-Azaspiro[3.5]nonan-8-amine dihydrochloride CAS No. 2567498-66-0](/img/structure/B2898032.png)

5-Azaspiro[3.5]nonan-8-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

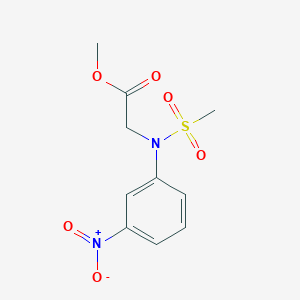

5-Azaspiro[3.5]nonan-8-amine dihydrochloride is a chemical compound with the CAS Number: 929971-77-7 . It has a molecular weight of 140.23 .

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.5]nonan-8-amine is 1S/C8H16N2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6,9H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Aplicaciones Científicas De Investigación

Diversity-Oriented Synthesis

Multicomponent condensation techniques offer rapid access to omega-unsaturated dicyclopropylmethylamines, which can be transformed into various heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These transformations utilize selective ring-closing metathesis, epoxide opening, or reductive amination, producing functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significantly relevant in chemistry-driven drug discovery due to their novel and versatile structural features (Wipf, Stephenson, & Walczak, 2004).

Environmental Applications

A novel approach involves the synthesis of a Mannich base derivative of calix[4]arene, which, after polymerization, demonstrated a high efficiency in removing carcinogenic azo dyes from water. The compounds showcased an impressive removal rate of 95-99% for azo dyes, highlighting the significant role of amino groups in forming hydrogen bonds and electrostatic interactions for dye sorption. This indicates the potential environmental applications of azaspirocyclic compounds in water treatment and purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral Applications

The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus demonstrated significant antiviral activity. Certain compounds within this series inhibited the replication of the human coronavirus, showcasing the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a key structure in antiviral drug development. This highlights the therapeutic potential of azaspirocyclic compounds in treating viral infections (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Antimicrobial and Antimycobacterial Agents

Azaspiro[4.5]decanyl amides synthesized through a novel cyclization route were examined for opiate receptor binding and antinociceptive activity, showing potent selective mu-receptor binding and activity. This research illustrates the complex interplay between structural design and biological function, potentially guiding the development of new pharmacologically active compounds (Fujimoto, Boxer, Jackson, Simke, Neale, Snowhill, Barbaz, Williams, & Sills, 1989).

Propiedades

IUPAC Name |

5-azaspiro[3.5]nonan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-2-5-10-8(6-7)3-1-4-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHCZHFFESQHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

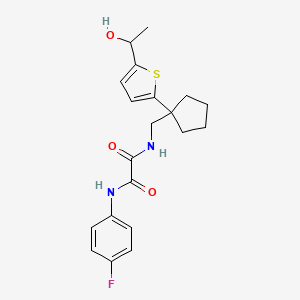

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2897949.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

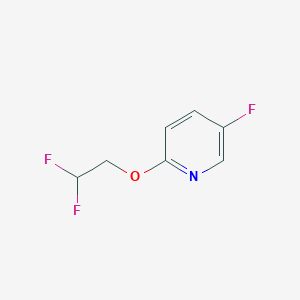

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

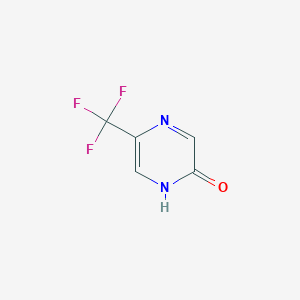

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)